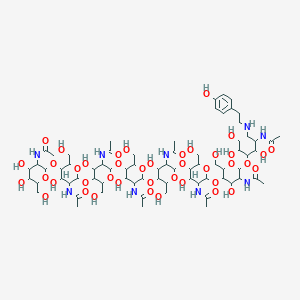
N-Acetylchitooctaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylchitooctaose (NAcChO) is a carbohydrate molecule that has been the subject of much scientific research due to its potential applications in various fields. NAcChO is a linear chain of eight N-acetylglucosamine (GlcNAc) units, linked by β-1,4-glycosidic bonds. It is a type of chitin oligosaccharide that is derived from chitin, a structural polysaccharide found in the exoskeletons of crustaceans, insects, and other arthropods.
Mecanismo De Acción
The mechanism of action of N-Acetylchitooctaose is not fully understood, but it is believed to involve interactions with immune cells and other biological molecules. N-Acetylchitooctaose has been shown to activate macrophages and stimulate the production of cytokines, which are involved in the regulation of immune responses. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
N-Acetylchitooctaose has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the inhibition of inflammation, and the promotion of tissue repair. It has also been shown to have antioxidant and anti-aging properties. In addition, N-Acetylchitooctaose has been shown to have prebiotic effects, promoting the growth of beneficial gut bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetylchitooctaose has several advantages for lab experiments, including its availability, stability, and low toxicity. It can be easily synthesized from chitin and is stable under a wide range of conditions. However, N-Acetylchitooctaose has some limitations, including its high cost and limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-Acetylchitooctaose, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its interactions with biological molecules. Further research is needed to fully understand the mechanism of action of N-Acetylchitooctaose and its potential applications in various fields.
Métodos De Síntesis
N-Acetylchitooctaose can be synthesized from chitin through a series of enzymatic and chemical reactions. The process involves the deacetylation of chitin to produce chitosan, which is then further hydrolyzed to obtain N-acetylchitooligosaccharides (N-AcetylchitooctaoseS). N-Acetylchitooctaose can be obtained by selectively deacetylating the N-acetyl groups of N-AcetylchitooctaoseS using chitinase or N-acetylglucosaminidase enzymes.
Aplicaciones Científicas De Investigación
N-Acetylchitooctaose has been extensively studied for its potential applications in various fields, including biomedical research, agriculture, and food industry. In biomedical research, N-Acetylchitooctaose has been shown to have immunomodulatory, anti-inflammatory, and anti-tumor properties. It has also been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Propiedades
Número CAS |
150921-27-0 |
|---|---|
Nombre del producto |
N-Acetylchitooctaose |
Fórmula molecular |
C72H117N9O41 |
Peso molecular |
1764.7 g/mol |
Nombre IUPAC |
N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-1,2,4-trihydroxy-6-[2-(4-hydroxyphenyl)ethylamino]hexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C72H117N9O41/c1-24(90)74-34(15-73-14-13-32-9-11-33(98)12-10-32)50(100)59(35(99)16-82)116-67-44(76-26(3)92)53(103)61(37(18-84)110-67)118-69-46(78-28(5)94)55(105)63(39(20-86)112-69)120-71-48(80-30(7)96)57(107)65(41(22-88)114-71)122-72-49(81-31(8)97)58(108)64(42(23-89)115-72)121-70-47(79-29(6)95)56(106)62(40(21-87)113-70)119-68-45(77-27(4)93)54(104)60(38(19-85)111-68)117-66-43(75-25(2)91)52(102)51(101)36(17-83)109-66/h9-12,34-73,82-89,98-108H,13-23H2,1-8H3,(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97) |
Clave InChI |
OVXKCXRAHKVFNJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O |
Sinónimos |
(GlcNAc)8 N-acetylchitooctaose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
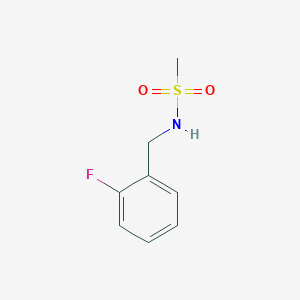
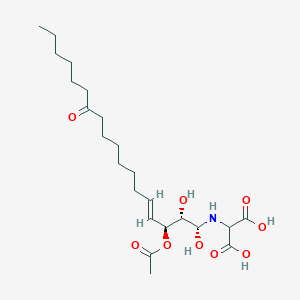
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
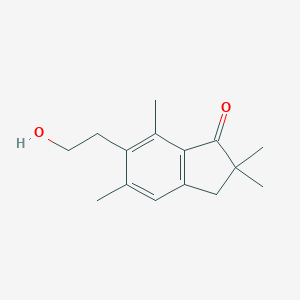
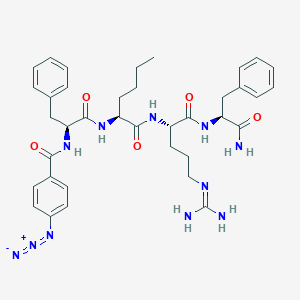
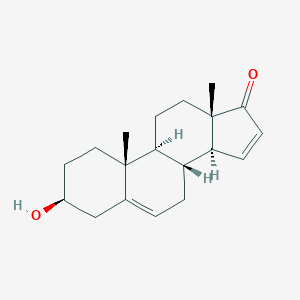
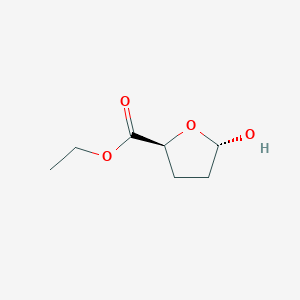
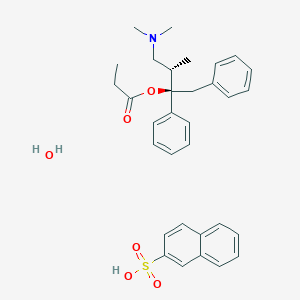
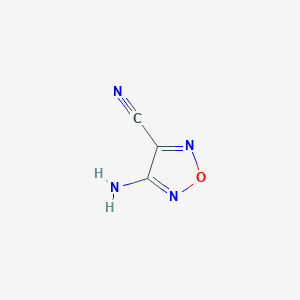
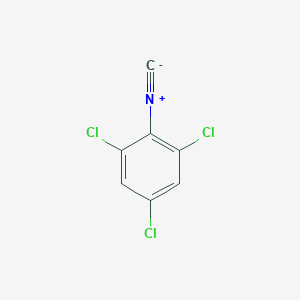
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
